molecular formula C8H10S B6613478 2-(cyclopropylmethyl)thiophene CAS No. 1620453-82-8

2-(cyclopropylmethyl)thiophene

Cat. No. B6613478
CAS RN: 1620453-82-8
M. Wt: 138.23 g/mol
InChI Key: RBHSPTRCWQKENV-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)thiophene (2-CMT) is a thiophene-based compound with a cyclopropylmethyl group attached to the 2-position of the thiophene ring. It is a heterocyclic aromatic compound with a molecular formula of C8H8S, and is an important intermediate in the synthesis of various organic compounds. 2-CMT has been extensively studied for its potential applications in organic synthesis, materials science, and biochemistry.

Scientific Research Applications

2-(cyclopropylmethyl)thiophene has been extensively studied for its potential applications in organic synthesis, materials science, and biochemistry. In organic synthesis, this compound is used as a building block for the synthesis of various compounds, such as polythiophenes, polythiophene derivatives, and polythiophene-based materials. In materials science, this compound is used as a precursor for the synthesis of polythiophene-based materials such as polythiophene-based polymers, nanostructures, and thin films. In biochemistry, this compound is used as a substrate for the synthesis of various enzymes, such as cytochrome P450s, and as a ligand for the study of protein-ligand interactions.

Mechanism of Action

2-(cyclopropylmethyl)thiophene is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules through pi-pi stacking interactions. These interactions involve the formation of a weak bond between the aromatic ring of the this compound molecule and the aromatic ring of the other molecule. This weak bond is known as a pi-pi stacking interaction and is responsible for the formation of various complexes between this compound and other molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been found to have antioxidant and anti-inflammatory activities, and has been suggested to have potential applications in the treatment of diseases such as cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(cyclopropylmethyl)thiophene in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used as a building block for the synthesis of various compounds. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

1. Development of new synthetic methods for the synthesis of 2-(cyclopropylmethyl)thiophene and its derivatives.
2. Investigation of the potential applications of this compound in the field of materials science.
3. Exploration of the potential therapeutic applications of this compound in the treatment of various diseases.
4. Investigation of the mechanism of action of this compound in the inhibition of cytochrome P450 enzymes.
5. Exploration of the potential applications of this compound in the field of biochemistry.
6. Investigation of the role of this compound in the regulation of gene expression.
7. Development of new methods for the detection and quantification of this compound.
8. Exploration of the potential applications of this compound in the field of drug delivery.
9. Investigation of the potential applications of this compound in the field of nanotechnology.
10. Investigation of the potential applications of this compound in the field of catalysis.

Synthesis Methods

2-(cyclopropylmethyl)thiophene is synthesized using a two-step process. The first step involves the reaction of cyclopropylmethyl bromide with thiophene in the presence of a base. This reaction results in the formation of a cyclopropylmethylthiophene intermediate. The second step involves the reaction of the intermediate with a Lewis acid, such as boron trifluoride, to form this compound.

properties

IUPAC Name

2-(cyclopropylmethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-8(9-5-1)6-7-3-4-7/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSPTRCWQKENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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